N~1~-Benzyl-N~1~-ethyl-4-methyl-1,2-benzenediamine
Description
Molecular Structure and Identification
Chemical Formula and Molecular Weight
N¹-Benzyl-N¹-ethyl-4-methyl-1,2-benzenediamine has the molecular formula C₁₆H₂₀N₂ , with a molecular weight of 240.34 g/mol . The compound features a benzene ring substituted with methyl, ethyl, benzyl, and amino groups, contributing to its aromatic and aliphatic hybrid structure.
Structural Characterization and IUPAC Nomenclature
The IUPAC name is derived systematically:
- Parent structure : Benzene-1,2-diamine.
- Substituents : A methyl group at position 4, an ethyl group at the N¹ position, and a benzyl group also at N¹.
The systematic name is N¹-Benzyl-N¹-ethyl-4-methylbenzene-1,2-diamine . The SMILES notation is NC1=CC(C)=CC=C1N(CC2=CC=CC=C2)CC , reflecting the connectivity of the benzyl, ethyl, and methyl substituents.
CAS Registry Information (1097811-16-9)
The compound is registered under CAS number 1097811-16-9 , a unique identifier assigned by the Chemical Abstracts Service (CAS). This registry ensures unambiguous referencing in chemical databases and literature.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀N₂ |
| Molecular Weight | 240.34 g/mol |
| CAS Number | 1097811-16-9 |
| SMILES | NC1=CC(C)=CC=C1N(CC2=CC=CC=C2)CC |
| InChIKey | GGUVTVUNTVYPLX-UHFFFAOYSA-N |
Physical Properties
Physical State and Appearance
The compound is typically a solid at room temperature, though specific melting or boiling points are not reported in the available literature. It is stored under controlled conditions (2–8°C, sealed in dry environments ) to prevent degradation.
Solubility Profile
While explicit solubility data are unavailable, structural analogs suggest moderate solubility in polar organic solvents (e.g., ethanol, dimethyl sulfoxide) due to the presence of amine groups and aromatic rings. The benzyl and ethyl substituents may enhance lipophilicity, reducing aqueous solubility.
Spectroscopic Properties
- Nuclear Magnetic Resonance (NMR) : Expected signals include aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 2.0–2.5 ppm), and amine protons (δ 1.5–3.0 ppm).
- Infrared (IR) Spectroscopy : Peaks for N-H stretching (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) are anticipated.
Experimental spectral data are not publicly documented for this compound.
Electronic Structure
Electron Distribution and Bonding
The benzene rings exhibit delocalized π-electrons , while the amine groups contribute lone pairs capable of hydrogen bonding. The ethyl and benzyl substituents introduce inductive effects, slightly altering electron density across the molecule.
Computational Analysis of Molecular Orbitals
Density Functional Theory (DFT) studies could predict highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, aiding in understanding reactivity. However, no published computational analyses specific to this compound exist.
Density Functional Theory Studies
While DFT is a common tool for modeling aromatic amines, its application to N¹-benzyl-N¹-ethyl-4-methyl-1,2-benzenediamine remains unreported. Future studies might explore its electronic properties in catalysis or material science contexts.
Properties
IUPAC Name |
1-N-benzyl-1-N-ethyl-4-methylbenzene-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1-3-18(12-14-7-5-4-6-8-14)16-10-9-13(2)11-15(16)17/h4-11H,3,12,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUVTVUNTVYPLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=C(C=C(C=C2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Process Overview:
- Starting from 1,2-benzenediamine (or its derivatives), the primary amine groups are selectively reacted with aldehydes or ketones containing benzyl and ethyl groups.
- The reaction proceeds via formation of imines or iminium intermediates, which are subsequently reduced to yield the N-alkylated diamines.
Example:
- A typical reaction involves treating 1,2-benzenediamine with benzaldehyde and ethanol in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a catalyst.
- The process yields N~1~-benzyl-1,2-benzenediamine derivatives, which can be further functionalized.
Research Findings:
- A patent (EP2646408B1) describes a process where reductive amination involves the preparation of quinone monoxime intermediates, which are then converted into the target diamine via reduction, highlighting the importance of controlled conditions to prevent over-alkylation or side reactions.
Stepwise N-Alkylation of Aromatic Diamines
This method involves sequential alkylation steps to introduce benzyl and ethyl groups onto the nitrogen atoms of the diamine.
Process Details:
- First step: N-alkylation with benzyl chloride or benzyl bromide under basic conditions (e.g., potassium carbonate in acetone or DMF).
- Second step: N-ethylation using ethyl halides (e.g., ethyl chloride or ethyl bromide) under similar conditions.
- The order of alkylation is crucial to control mono- or di-substitution, often requiring protection/deprotection strategies.
Typical Conditions:
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| N-Benzylation | Benzyl chloride | Acetone | Room temperature | 80-90 |
| N-Ethylation | Ethyl chloride | DMF | Reflux | 75-85 |
Research Data:
- Studies report high yields with this approach, especially when using phase-transfer catalysts or microwave irradiation to accelerate the process.
Aromatic Substitution and Functionalization
Further functionalization involves substitution on the aromatic ring, such as methylation at the 4-position, which can be achieved via electrophilic aromatic substitution or directed ortho/para substitution using methylating agents like methyl iodide or dimethyl sulfate under basic conditions.
Example:
- Methylation at the 4-position of the benzene ring can be performed using methyl iodide in the presence of a base like potassium carbonate in acetonitrile, yielding the methylated derivative.
Catalytic and Microwave-Assisted Methods
Recent advances include the use of catalysts and microwave irradiation to enhance reaction efficiency and selectivity:
- Nano-catalysts: Such as nano-Ni(II)/Y zeolite, which catalyze the condensation of o-phenylenediamines with aldehydes under solvent-free conditions, offering high yields and selectivity.
- Microwave-assisted synthesis: Accelerates N-alkylation and aromatic substitution steps, reducing reaction times significantly.
Data Table: Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: N1-Benzyl-N~1~-ethyl-4-methyl-1,2-benzenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents on the benzene ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like halogens (e.g., chlorine, bromine) in the presence of Lewis acids.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
N~1~-Benzyl-N~1~-ethyl-4-methyl-1,2-benzenediamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-Benzyl-N~1~-ethyl-4-methyl-1,2-benzenediamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding with biological macromolecules, influencing their activity and function. Specific pathways and targets depend on the context of its application, such as inhibiting microbial growth or modulating enzyme activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural features and properties of N¹-Benzyl-N¹-ethyl-4-methyl-1,2-benzenediamine with five analogous compounds:
Key Observations:
- Substituent Effects: N¹ Groups: The target compound’s N¹-benzyl-ethyl groups confer steric bulk compared to simpler N¹-alkyl or aryl substituents (e.g., FC-98’s 4-fluorobenzyl or the dipropyl groups in 926269-40-1). This may influence solubility and receptor binding in biological systems. Hazards: Chloro- and fluoro-substituted analogs (e.g., 926269-40-1, 1019582-09-2) are classified as irritants, while hazards for the target compound remain uncharacterized .
Biological Activity
Overview
N~1~-Benzyl-N~1~-ethyl-4-methyl-1,2-benzenediamine is an organic compound classified as an aromatic amine. Its structure consists of a benzene ring with various substituents, including benzyl, ethyl, and methyl groups. This unique arrangement allows the compound to participate in a variety of chemical reactions and biological interactions, making it a subject of interest in medicinal chemistry and pharmacology. Recent studies have investigated its potential biological activities, particularly its antimicrobial and anticancer properties.
The compound can undergo several types of chemical reactions:
- Oxidation : Can be oxidized to form quinone derivatives.
- Reduction : Reduction can convert nitro groups to amines.
- Substitution : Electrophilic aromatic substitution is common, allowing for the introduction of various functional groups into the benzene ring.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as enzymes and receptors. The aromatic structure facilitates π-π interactions and hydrogen bonding, influencing the activity and function of these targets. Specific pathways affected by this compound include:
- Inhibition of microbial growth : It may interfere with bacterial enzyme systems.
- Anticancer activity : Potential modulation of cell signaling pathways involved in tumor growth and proliferation.
Biological Activity Data
Recent research has highlighted various biological activities associated with this compound. Below is a summary table encapsulating key findings from recent studies:
Study 1: Antimicrobial Activity
In a study examining the antimicrobial properties of this compound, the compound was tested against a panel of Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited notable inhibitory effects on pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections.
Study 2: Anticancer Properties
Another investigation focused on the anticancer effects of this compound on human cancer cell lines. The study utilized various concentrations to assess cytotoxicity through MTT assays. The findings revealed that this compound significantly reduced cell viability in a dose-dependent manner, indicating its potential as a lead compound for further development in cancer therapeutics.
Study 3: Enzyme Inhibition
Research exploring enzyme inhibition demonstrated that this compound could inhibit specific enzymes linked to metabolic disorders. The mechanism was hypothesized to involve competitive inhibition at the active site, leading to decreased substrate conversion rates.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with similar compounds was conducted:
| Compound | Key Features | Biological Activity |
|---|---|---|
| N~1~-Benzyl-N~1~-methyl-4-methyl-1,2-benzenediamine | Similar structure but different substituents | Moderate antimicrobial activity |
| N~1~-Ethyl-N~1~-methyl-4-methyl-1,2-benzenediamine | Variation in ethyl group positioning | Limited anticancer effects |
Q & A
Basic: What synthetic methodologies are recommended for preparing N~1~-Benzyl-N~1~-ethyl-4-methyl-1,2-benzenediamine, and how can purity be optimized?
Answer:
The synthesis typically involves sequential alkylation of 4-methyl-1,2-benzenediamine. For example:
- Step 1 : Selective N-alkylation using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Further ethylation at the same nitrogen via nucleophilic substitution with ethyl iodide, ensuring temperature control (40–60°C) to minimize byproducts.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water improves purity (>95%). Monitor reaction progress via TLC or HPLC .
Basic: What analytical techniques are essential for characterizing the structural integrity of this compound?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyl/ethyl groups at N~1~, methyl at C4) and absence of regioisomers .
- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., C₁₇H₂₂N₂: calculated 254.1784, observed 254.1782).
- X-ray Crystallography : Single-crystal analysis (using SHELX programs) resolves stereoelectronic effects and packing motifs .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis due to potential amine volatility.
- Waste Disposal : Segregate organic waste and collaborate with certified agencies for incineration .
- Storage : Keep in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation .
Advanced: How can researchers investigate the molecular mechanisms of this compound in modulating inflammatory pathways?
Answer:
- Target Identification : Use pull-down assays with biotinylated derivatives to identify binding partners (e.g., IRAK4 kinase) .
- Kinase Inhibition Assays : Measure IC₅₀ values via ADP-Glo™ kinase assays (e.g., IRAK4 inhibition at 1–10 µM) .
- Cellular Models : Treat LPS-stimulated macrophages (RAW264.7) and quantify TNF-α/IL-6 via ELISA .
Advanced: What in vivo models are suitable for evaluating the therapeutic efficacy of this compound?
Answer:
- Sepsis Models : Intraperitoneal zymosan injection in mice, with survival rates and serum ALT/AST as endpoints .
- Autoimmune Models : MRL/lpr mice for lupus nephritis—monitor proteinuria and renal histopathology .
- Dosing : Administer orally (10–50 mg/kg/day) with pharmacokinetic profiling (plasma half-life, bioavailability) .
Advanced: How can structure-activity relationships (SAR) be explored to enhance bioactivity?
Answer:
- Analog Synthesis : Replace benzyl with substituted aryl groups (e.g., 4-fluoro-benzyl) to assess steric/electronic effects .
- Biological Screening : Test analogs in NF-κB luciferase reporter assays (HEK293T cells) to correlate substituents with anti-inflammatory potency .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinities to IRAK4 .
Advanced: What strategies validate the reproducibility of analytical methods for this compound?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
